2-(2,5-Dibutoxyphenyl)thiophene
Description
Properties
Molecular Formula |
C18H24O2S |
|---|---|
Molecular Weight |
304.4g/mol |
IUPAC Name |
2-(2,5-dibutoxyphenyl)thiophene |
InChI |
InChI=1S/C18H24O2S/c1-3-5-11-19-15-9-10-17(20-12-6-4-2)16(14-15)18-8-7-13-21-18/h7-10,13-14H,3-6,11-12H2,1-2H3 |
InChI Key |
BZUCQNZAQKIHGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)C2=CC=CS2 |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)OCCCC)C2=CC=CS2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The thiophene nucleus is known for its diverse biological activities. Compounds containing thiophene derivatives have been investigated for their potential therapeutic effects, including:
- Antimicrobial Activity : Thiophene derivatives have shown significant antibacterial properties. For instance, certain thiophene compounds have been reported to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
- Anti-inflammatory Properties : Several studies highlight the anti-inflammatory effects of thiophene derivatives. These compounds can inhibit key inflammatory mediators such as COX-2 and nitric oxide synthase, suggesting their utility in treating inflammatory diseases .
- Anticancer Activity : Research indicates that thiophene derivatives, including those similar to 2-(2,5-dibutoxyphenyl)thiophene, exhibit antiproliferative effects against various cancer cell lines. These compounds can disrupt cell cycle progression and induce apoptosis in cancer cells .
- Neurological Applications : Some thiophene derivatives have been explored for their potential in treating neurodegenerative diseases. They may act as serotonin antagonists or modulators of adenosine receptors, which are relevant targets for conditions like Alzheimer's disease .
Material Science Applications
In addition to their medicinal properties, thiophene derivatives are also significant in material science:
- Organic Electronics : Thiophenes are crucial components in organic semiconductors and photovoltaic devices due to their excellent electronic properties. They can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells .
- Conductive Polymers : The incorporation of thiophene into polymer matrices enhances conductivity and stability. Such materials are utilized in sensors and electronic devices, where high conductivity is essential .
- Dyes and Pigments : Thiophenes are employed in synthesizing dyes used in textiles and coatings. Their vibrant colors and stability make them suitable for various applications in the dye industry .
Case Studies
- Anticancer Activity Study : A study on a series of 2-amino thiophene derivatives demonstrated significant antiproliferative activity against human cancer cell lines. The presence of substituents on the thiophene ring influenced the degree of activity, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
- Antimicrobial Efficacy Investigation : Research into novel thiophenyl-pyrazolyl-thiazole hybrids revealed that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity to healthy cells. This suggests a promising direction for developing selective antibacterial agents based on thiophene structures .
- Material Applications in Electronics : The use of higher alkylated thiophenes as raw materials for liquid crystal displays has been documented. Their unique electronic properties make them ideal candidates for next-generation electronic devices .
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Structural and Electronic Properties
Key structural analogs include:
- This contrasts with 2,5-bis(phenylethynyl)thiophene, which adopts a fully planar conformation . Thienothiophene derivatives (e.g., ) exhibit enhanced charge transport due to fused-ring systems, whereas the dibutoxyphenyl variant may prioritize solubility over conductivity.
Electronic Absorption :
- Alkoxy groups (butoxy vs. methoxy) redshift absorption spectra via electron donation. For example, 2,5-dimethoxyphenyl derivatives ( ) show λmax ~350 nm, while ethynyl-substituted analogs ( ) absorb at higher wavelengths (λmax >400 nm).
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(2,5-Dibutoxyphenyl)thiophene, and what methodological considerations are critical for achieving high yield and purity?
- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to attach substituents to the thiophene core. For example, 2,5-diiodothiophene can react with dibutoxyphenyl boronic esters under PdCl₂(PPh₃)₂ catalysis in a mixed solvent system (e.g., dioxane/water) with a base like K₂CO₃. Key considerations include:
- Catalyst selection : Pd-based catalysts ensure efficient coupling, while ligand choice (e.g., PPh₃) modulates reactivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the product from regioisomers or unreacted starting materials .
- Yield optimization : Reaction temperature (reflux conditions) and stoichiometric ratios of reagents must be tightly controlled .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : A combination of spectroscopic and computational methods is used:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regiochemistry (e.g., distinguishing 2,5- vs. 3,4-substitution) .
- X-ray crystallography : Resolves molecular packing and confirms the orientation of butoxy groups in the crystal lattice, which influences optoelectronic behavior .
- DFT calculations : Predict HOMO-LUMO gaps and compare with experimental UV-Vis spectra to validate electronic transitions .
Q. What are the primary applications of this compound in material science?
- Answer : The compound is studied for:
- Organic photovoltaics (OPVs) : As a donor material in bulk heterojunction solar cells, where its extended conjugation enhances light absorption .
- Bioimaging : Functionalized derivatives can serve as fluorescent probes due to thiophene’s inherent photostability and tunable emission .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of thiophene derivatives?
- Answer : Regioselective substitution is achieved via:
- Directing groups : Electron-withdrawing groups (e.g., sulfonamides) at specific positions block competing lithiation sites, favoring coupling at the 2- or 5-positions .
- Blocking tactics : Pre-functionalizing the thiophene core with bulky substituents (e.g., trimethylsilyl groups) to sterically hinder undesired reaction pathways .
Q. How does molecular orientation in crystalline phases influence optoelectronic properties?
- Answer : The alignment of thiophene/phenylene units in the crystal lattice affects charge transport and exciton diffusion. For example:
- π-π stacking : Parallel alignment enhances charge-carrier mobility, critical for OPVs .
- Experimental quantification : Polarized UV-Vis microscopy and grazing-incidence X-ray diffraction (GI-XRD) map molecular orientation in thin films .
Q. How can discrepancies in spectroscopic data for substituted thiophenes be resolved during structural validation?
- Answer : Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Multi-technique cross-validation : Compare NMR, IR, and mass spectrometry data to rule out impurities or isomerization .
- Dynamic NMR studies : Detect conformational changes or rotational barriers in flexible substituents (e.g., butoxy groups) that may obscure spectral interpretation .
Q. What role do electron-donating substituents play in modulating the HOMO-LUMO gap of thiophene-based materials?
- Answer : Butoxy groups donate electron density via resonance, lowering the HOMO-LUMO gap and red-shifting absorption spectra. This is quantified via:
- Cyclic voltammetry : Measures oxidation potentials to estimate HOMO levels .
- TD-DFT simulations : Correlate experimental UV-Vis spectra with electronic transitions to refine computational models .
Q. In designing derivatives for organic photovoltaics, how do researchers balance conjugation length and steric hindrance?
- Answer : Extended conjugation improves charge transport but may introduce steric clashes from bulky substituents. Methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
